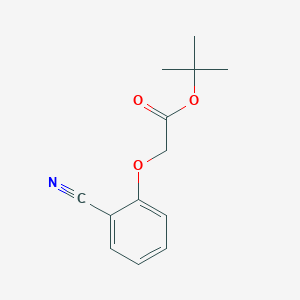![molecular formula C14H10F2O2 B1328127 4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde CAS No. 1017782-47-6](/img/structure/B1328127.png)
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . This compound belongs to the class of aldehydes and is characterized by the presence of a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, linked to a benzene ring through an oxygen atom.
Preparation Methods
The synthesis of 4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde typically involves the reaction of 3,4-difluorobenzyl alcohol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions, where they are replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorine-containing compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorine substitution on biological activity.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to altered biological activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde can be compared with other similar compounds, such as:
4-[(3,4-Dichlorobenzyl)oxy]benzenecarbaldehyde: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
4-[(3,4-Dimethylbenzyl)oxy]benzenecarbaldehyde: The presence of methyl groups instead of fluorine can lead to different chemical and physical properties.
4-[(3,4-Difluorophenyl)oxy]benzenecarbaldehyde: This compound has a phenyl group instead of a benzyl group, which can influence its overall structure and function.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEWSBQTOYYFFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)
![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)
![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)
![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)



